N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide
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Overview
Description
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, a chlorophenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide typically involves multiple steps. One common approach is the condensation reaction between 3-bromo-4-(dimethylamino)benzaldehyde and 3-[(4-chlorophenyl)sulfanyl]propanehydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 3-Bromo-4-(dimethylamino)benzaldehyde
- 4-(Dimethylamino)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
Uniqueness
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Additionally, the combination of dimethylamino and sulfanyl groups contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19BrClN3OS |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-(4-chlorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H19BrClN3OS/c1-23(2)17-8-3-13(11-16(17)19)12-21-22-18(24)9-10-25-15-6-4-14(20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)/b21-12+ |
InChI Key |
TXBLVIYCBFPYND-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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